molecular formula C23H13NO4 B14943893 5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one

5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one

Cat. No.: B14943893
M. Wt: 367.4 g/mol
InChI Key: JNBLZPJUJKIARD-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one is a complex organic compound that features a unique structure combining benzodioxole and indolizinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one typically involves multiple steps, starting with the preparation of the benzodioxole and indolizinone precursors. A common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .

Scientific Research Applications

5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, particularly cancer.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C23H13NO4

Molecular Weight

367.4 g/mol

IUPAC Name

10-(1,3-benzodioxole-5-carbonyl)indeno[2,1-b]indolizin-11-one

InChI

InChI=1S/C23H13NO4/c25-22(13-8-9-17-18(11-13)28-12-27-17)19-16-7-3-4-10-24(16)21-14-5-1-2-6-15(14)23(26)20(19)21/h1-11H,12H2

InChI Key

JNBLZPJUJKIARD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C4C=CC=CN4C5=C3C(=O)C6=CC=CC=C65

Origin of Product

United States

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